molecular formula C9H6N2O4 B13168325 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13168325
M. Wt: 206.15 g/mol
InChI Key: ZOWCUZLAQWQYAQ-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a furan ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of furan derivatives with pyrimidine precursors. One common method involves the reaction of furan-3-carboxylic acid with a suitable pyrimidine derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s furan and pyrimidine rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylic acid: Shares the furan ring but lacks the pyrimidine moiety.

    6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Contains the pyrimidine ring but lacks the furan moiety.

Uniqueness

2-(Furan-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the combination of both furan and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2-(furan-3-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-8-6(9(13)14)3-10-7(11-8)5-1-2-15-4-5/h1-4H,(H,13,14)(H,10,11,12)

InChI Key

ZOWCUZLAQWQYAQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

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